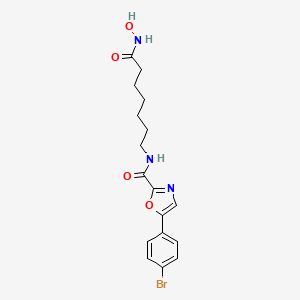
Hdac-IN-47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-47 is an orally active inhibitor of histone deacetylase (HDAC). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has shown significant potential in inhibiting various HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 . This compound has been studied for its ability to induce apoptosis, inhibit autophagy, and arrest the cell cycle at the G2/M phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-47 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Hdac-IN-47 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in various chemical processes.
Biology: Investigated for its effects on gene expression, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and induce cell death.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylases
Mechanism of Action
Hdac-IN-47 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and increased gene expression . The compound induces apoptosis through the Bax/Bcl-2 and caspase-3 pathways and inhibits autophagy by blocking the formation of autophagosomes . This compound also arrests the cell cycle at the G2/M phase, preventing cell division and proliferation .
Comparison with Similar Compounds
Hdac-IN-47 is compared with other histone deacetylase inhibitors such as vorinostat, trichostatin A, and givinostat. While these compounds share similar mechanisms of action, this compound exhibits higher selectivity and potency towards specific HDAC isoforms . This selectivity reduces off-target effects and enhances its therapeutic potential .
List of Similar Compounds
- Vorinostat
- Trichostatin A
- Givinostat
- Abexinostat
- AR-42
Properties
Molecular Formula |
C17H20BrN3O4 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C17H20BrN3O4/c18-13-8-6-12(7-9-13)14-11-20-17(25-14)16(23)19-10-4-2-1-3-5-15(22)21-24/h6-9,11,24H,1-5,10H2,(H,19,23)(H,21,22) |
InChI Key |
YNWLMVWHXKRQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)NCCCCCCC(=O)NO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


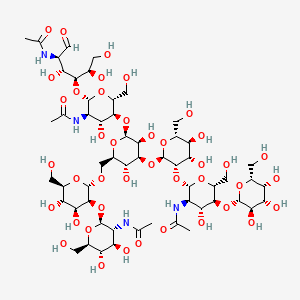
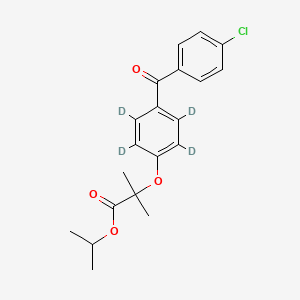
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
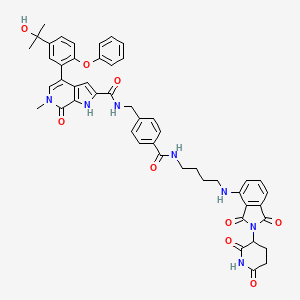
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
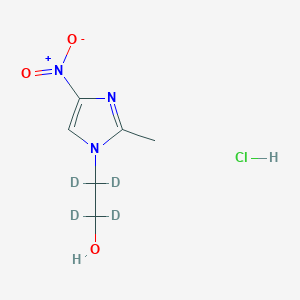
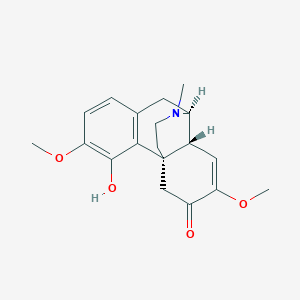
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
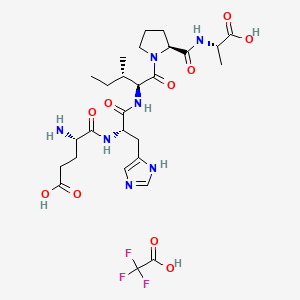
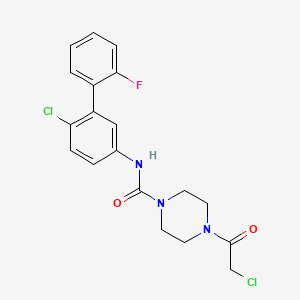
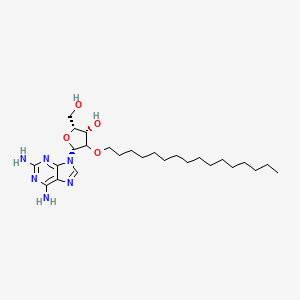
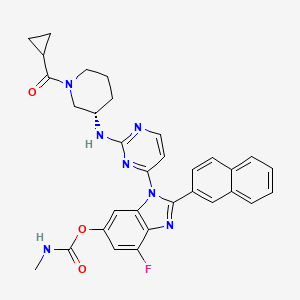

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
